4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromo and chloro substituents, and the coupling of the various functional groups. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts acylation: This reaction introduces acyl groups into aromatic rings and is often used to form the ketone functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or remove halogen substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or dehalogenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their antimalarial and antiviral activities.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups, such as fluoxetine, are used in pharmaceuticals for their biological activities.
Uniqueness
4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C35H27BrClFN2O5 |
---|---|
Molecular Weight |
690.0 g/mol |
IUPAC Name |
[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 6-bromo-2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C35H27BrClFN2O5/c36-22-7-12-27-25(16-22)26(35(44)45-29(13-14-37)32(41)19-3-8-23(38)9-4-19)17-28(39-27)18-5-10-24(11-6-18)40-33(42)30-20-1-2-21(15-20)31(30)34(40)43/h3-12,16-17,20-21,29-31H,1-2,13-15H2 |
InChI Key |
SBHKIKZONLPRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C(=O)OC(CCCl)C(=O)C7=CC=C(C=C7)F |
Origin of Product |
United States |
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